2-Bromo-3,5,6-trifluoroaniline
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Overview
Description
2-Bromo-3,5,6-trifluoroaniline is an organic compound with the molecular formula C6H3BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,5,6-trifluoroaniline can be synthesized through several methods. One common approach involves the bromination of 3,5,6-trifluoroaniline. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5,6-trifluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-3,5,6-trifluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5,6-trifluoroaniline depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5,6-trifluoroaniline
- 6-Bromo-2,3,4-trifluoroaniline
- 4-Bromo-2,3,5,6-tetrafluoroaniline
Uniqueness
2-Bromo-3,5,6-trifluoroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C6H3BrF3N |
---|---|
Molecular Weight |
225.99 g/mol |
IUPAC Name |
2-bromo-3,5,6-trifluoroaniline |
InChI |
InChI=1S/C6H3BrF3N/c7-4-2(8)1-3(9)5(10)6(4)11/h1H,11H2 |
InChI Key |
ZXYBDFMOZPSKES-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)N)F)F |
Origin of Product |
United States |
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